(1R,2S)-2-苯基环丙烷-1-羧酸

描述

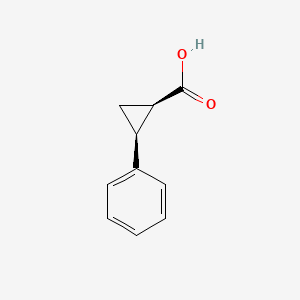

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.1852 and is used as a building block in chemical synthesis .

Physical And Chemical Properties Analysis

The physical and chemical properties of (1R,2S)-2-phenylcyclopropane-1-carboxylic acid are defined by its molecular structure. It has a molecular weight of 162.1852 and a molecular formula of C10H10O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用

药物应用中的不对称合成

(1R,2S)-2-苯基环丙烷-1-羧酸及其衍生物,例如(1R,2S)-1-氨基-2-乙烯基环丙烷-1-羧酸(乙烯基-ACCA),在制药行业中发挥着至关重要的作用。乙烯基-ACCA作为药效基团在丙型肝炎病毒(HCV) NS3/4A蛋白酶抑制剂的开发中尤为重要。由于其高度受限的结构,需要专门的不对称合成技术,因此一些正在开发的药物利用了这种化合物。已经开发了多种方法,包括生物催化、催化和化学计量法,用于制备(1R,2S)-乙烯基-ACCA及其光学异构体(佐藤等人,2016)。

酶促合成和工业应用

已经探索了使用微生物生物催化剂的酶促方法来不对称合成(1R,2S)-2-苯基环丙烷-1-羧酸衍生物。为此目的分离出的细菌鞘氨醇单胞菌已显示出作为一种有效生物催化剂的希望,用于合成高纯度(1R, 2S)-N-Boc-乙烯基-ACCA乙酯,这是丙型肝炎病毒抑制剂中的关键手性中间体。该过程突出了微生物生物催化在制药工业中生产光学纯化合物的潜力(朱等人,2018)。

在乙烯生物合成和植物生长中的作用

在植物生物学中,(1R,2S)-2-苯基环丙烷-1-羧酸类似物,如1-氨基环丙烷-1-羧酸(ACC),在乙烯生物合成中至关重要,乙烯是一种重要的植物激素。ACC是乙烯的直接前体,并调节植物中的各种发育和胁迫适应过程。已经广泛研究了ACC在植物中的合成、运输和代谢途径,从而深入了解了其在植物生长和发育中的作用(范德斯特拉滕和范德斯特拉滕,2017)。

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit necessary proteases in the viral replication procedure .

Biochemical Pathways

Related compounds have been found to influence the decarboxylation of aromatic amino acids .

Result of Action

Related compounds have been found to exhibit high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Action Environment

It’s worth noting that the synthesis of similar compounds involves reactions conducted under operationally convenient conditions .

属性

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid | |

CAS RN |

48126-51-8 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-3-methylfuran-2-carboxylic acid, trans](/img/no-structure.png)